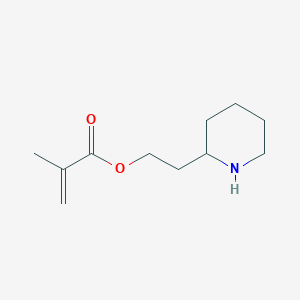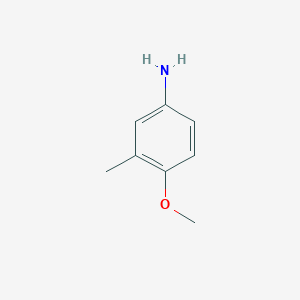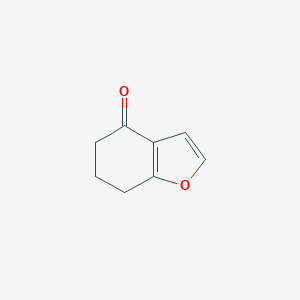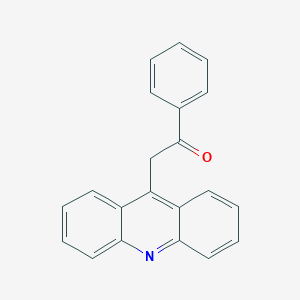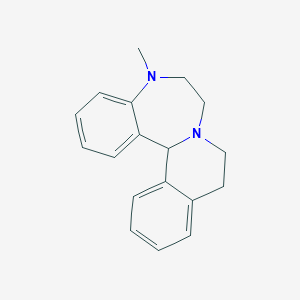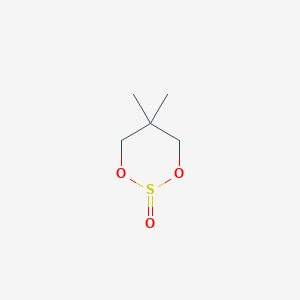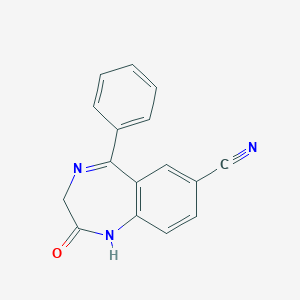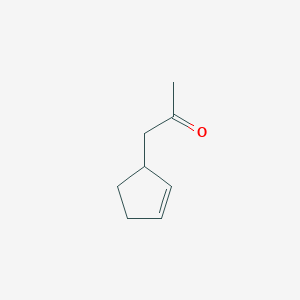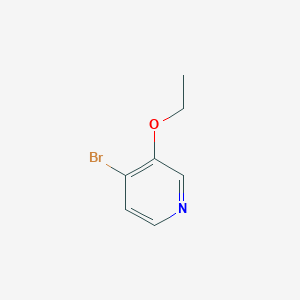
Pyridomycin
Übersicht
Beschreibung
Pyridomycin is a natural antibiotic produced by the Streptomyces species of bacteria. It was first isolated from a soil sample collected in Japan in 1959. Since then, this antibiotic has been studied extensively and is now used in several clinical applications. Its unique properties make it particularly attractive for many research applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Gene Cluster Identification : Pyridomycin's biosynthetic gene cluster was identified and characterized from Streptomyces pyridomyceticus NRRL B-2517. This discovery, detailed in sequence analysis, revealed the presence of nonribosomal peptide synthetase (NRPS) genes and a polyketide synthase gene, offering insights into the biosynthesis of this compound and potential for analogues creation (Huang et al., 2011).
Nicotinic Acid Formation in Biosynthesis : Research into PyrZ, a multifunctional NadC homologue, revealed its role in the formation of nicotinic acid (NA), a precursor for this compound's pyridyl moiety. This study uncovered an alternative NA biosynthetic pathway involving this unique enzyme (Zhou et al., 2022).
Dual Inhibition Mechanism on InhA Enoyl Reductase : this compound has been shown to inhibit InhA enoyl reductase, a major drug target in tuberculosis treatment, by blocking both the NADH cofactor- and lipid substrate-binding pockets. This dual inhibition mechanism opens new avenues for drug design against tuberculosis (Hartkoorn et al., 2014).
Structural and Functional Characterization of PyrG : The study of PyrG, a nonribosomal peptide synthetase module from this compound's biosynthetic pathway, revealed its substrate promiscuity and potential for generating analogues with varied enolic acids, important for InhA binding (Huang et al., 2016).
Comparison to Isoniazid : this compound was compared to isoniazid, a frontline drug against tuberculosis. This compound's ability to inhibit mycolic acid synthesis and retain effectiveness against isoniazid-resistant clinical isolates highlights its potential as a new tuberculosis drug (Hartkoorn et al., 2012).
Chemical Structure Elucidation : Earlier studies on this compound's chemical structure were conducted through chemical degradation, leading to the identification of unique moieties and a proposed structure, further confirmed by X-ray analysis (Ogawara et al., 1968).
Functional Groups Formation in Antimycobacterial this compound : Recent research revealed the role of the Pyr2 enzyme in this compound biosynthesis, contributing to the formation of functional groups crucial for its pharmaceutical activity. This finding advances understanding of the biosynthetic logic and opens possibilities for bioengineering new this compound derivatives (Huang et al., 2021).
Wirkmechanismus
Target of Action
Pyridomycin’s primary target is the InhA enoyl reductase of Mycobacterium tuberculosis . InhA is a crucial enzyme involved in the synthesis of mycolic acids, which are key protective components of the M. tuberculosis cell wall .
Mode of Action
This compound inhibits InhA by acting as a direct competitive inhibitor of the NADH-binding site . This unique ability allows this compound to block both the NADH cofactor and lipid substrate-binding pockets of InhA . This is a first-of-a-kind binding mode that discloses a new means of InhA inhibition .
Biochemical Pathways
The ring structure of this compound is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system . A protein named Pyr2, which belongs to the short-chain dehydrogenase/reductase (SDR) family, functions as a 3-oxoacyl ACP reductase in the this compound pathway . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .
Result of Action
This compound’s inhibition of InhA results in the disruption of mycolic acid synthesis in M. tuberculosis . This disruption is detrimental to the bacterium as mycolic acids are key protective components of its cell wall . Importantly, this compound is active against many of the drug-resistant types of M. tuberculosis that no longer respond to treatment with the front-line drug isoniazid .
Safety and Hazards
Zukünftige Richtungen
The findings from recent studies will improve our understanding of the Pyridomycin biosynthetic logic, identify the missing link for the double bound formation of enol ester in this compound, and enable creating chemical diversity of this compound derivatives . This opens new avenues for drug development .
Biochemische Analyse
Biochemical Properties
Pyridomycin specifically inhibits the InhA enoyl reductase of Mycobacterium tuberculosis . The enolic acid moiety in the this compound core system is an important pharmacophoric group, and the natural configuration of the C-10 hydroxyl contributes to the bioactivity of this compound . The ring structure of this compound is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system .
Cellular Effects
This compound has potent antimycobacterial activity, specifically inhibiting the InhA enoyl reductase of Mycobacterium tuberculosis . This inhibition affects the cellular processes of Mycobacterium tuberculosis, leading to its antimycobacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the InhA enoyl reductase of Mycobacterium tuberculosis . The short-chain dehydrogenase/reductase (SDR) family protein Pyr2 functions as a 3-oxoacyl acyl carrier protein (ACP) reductase in the this compound pathway . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .
Metabolic Pathways
This compound is involved in the this compound pathway, where the SDR family protein Pyr2 functions as a 3-oxoacyl ACP reductase
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyridomycin involves the coupling of a pyridine moiety with a polyketide chain.", "Starting Materials": ["4-hydroxybenzaldehyde", "malonic acid", "ethyl acetoacetate", "methyl iodide", "propargyl bromide", "magnesium bromide", "2-bromopyridine", "L-alanine", "L-valine", "L-threonine", "L-phenylalanine"], "Reaction": [ "Synthesis of the polyketide chain using malonic acid, ethyl acetoacetate, and 4-hydroxybenzaldehyde via Claisen condensation and aldol condensation reactions", "Introduction of the pyridine moiety via a coupling reaction between 2-bromopyridine and the polyketide chain using magnesium bromide as a catalyst", "Addition of L-alanine, L-valine, L-threonine, and L-phenylalanine to the pyridine-polyketide chain using propargyl bromide and methyl iodide as coupling agents" ] } | |
CAS-Nummer |
18791-21-4 |
Molekularformel |
C27H32N4O8 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
N-[(2Z)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14- |
InChI-Schlüssel |
WHIKSLGSXKIHCA-UCQKPKSFSA-N |
Isomerische SMILES |
CC/C(=C\1/C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |
SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
Kanonische SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
Aussehen |
Assay:≥95%A pink residue |
Synonyme |
Erizomycin; NSC 246134 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pyridomycin specifically targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [, ]. This enzyme is crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. By competitively inhibiting NADH binding to InhA, this compound disrupts mycolic acid synthesis, ultimately leading to bacterial cell death [, , ]. Interestingly, this compound displays a unique binding mode by simultaneously occupying both the NADH and substrate-binding pockets of InhA [, ]. This dual-binding characteristic distinguishes it from other InhA inhibitors, such as isoniazid, and could potentially contribute to its efficacy against isoniazid-resistant strains [].
A: this compound is a cyclodepsipeptide characterized by the presence of rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [, ]. Its structure was elucidated through chemical degradation studies, including ozonolysis and hydrolysis under various conditions, and ultimately confirmed by X-ray crystallography of its dihydrobromide salt []. The molecular formula of this compound is C27H32N4O8 and its molecular weight is 540.57 g/mol. Detailed spectroscopic data can be found in the literature describing its isolation and structural characterization [].
A: The biosynthetic pathway of this compound has been elucidated through the identification and characterization of its gene cluster in Streptomyces pyridomyceticus [, ]. This cluster comprises genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes responsible for assembling the unique structural features of this compound. Of particular interest is the presence of an unusual NRPS module, PyrG, containing two tandem adenylation domains and a PKS-type ketoreductase domain []. Notably, the discovery of this compound B, a new analog accumulating in a pyr2 gene-inactivated mutant, highlighted the role of Pyr2 as a trans-acting ketoreductase in forming the C-10 hydroxyl group and the enolic acid moiety []. These findings contribute to our understanding of this compound biosynthesis and provide a basis for generating new analogs through genetic engineering.
ANone: While this compound exhibits potent antimycobacterial activity and a unique mechanism of action, several challenges need to be addressed before it can be considered a viable drug candidate:
- Improving pharmacokinetic properties: Further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile [].
- Enhancing in vivo efficacy: Although effective in vitro, this compound’s in vivo efficacy requires further investigation []. Development of suitable animal models and exploration of drug delivery systems could help improve its therapeutic potential.
- Addressing potential toxicity: Thorough toxicological studies are crucial to assess the safety profile of this compound and its analogs [].
ANone: The search for new anti-tuberculosis drugs targeting InhA encompasses various strategies, including:
A: this compound was first isolated in 1953 by Maeda and colleagues from a Streptomyces strain [, ]. It demonstrated in vitro activity against M. tuberculosis, but its in vivo efficacy was limited [, ]. Despite early interest, research on this compound waned due to challenges in its isolation, purification, and in vivo activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)

